molecular formula C14H13N3O B12910485 N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide CAS No. 61404-77-1

N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B12910485
CAS No.: 61404-77-1
M. Wt: 239.27 g/mol
InChI Key: ZKDVPUGFQIBBIR-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a pyrrole-based acetamide derivative featuring a cyano group at the 3-position, a methyl group at the 4-position, and a phenyl ring at the 5-position of the pyrrole core. Pyrrole derivatives are well-documented for their pharmacological relevance, including antitumor, antioxidant, and anti-inflammatory activities .

Properties

CAS No.

61404-77-1

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C14H13N3O/c1-9-12(8-15)14(16-10(2)18)17-13(9)11-6-4-3-5-7-11/h3-7,17H,1-2H3,(H,16,18)

InChI Key

ZKDVPUGFQIBBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be achieved through several methods:

Chemical Reactions Analysis

Scientific Research Applications

N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The compound can also participate in nucleophilic and electrophilic reactions, altering the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural Differences :

  • Core Backbone : The target compound contains a pyrrole ring, whereas the trichloro-acetamides in feature a benzene ring substituted with trichloroacetamide groups.
  • Substituent Effects: The meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit strong electron-withdrawing groups (e.g., Cl, CH₃) at the meta position, altering crystal packing and molecular geometry.

Physical Properties :

Compound Crystal System Space Group Asymmetric Unit Molecules
3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ Monoclinic P2₁/c 2
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide Not reported Not reported Likely 1 (inferred)

Key Insight : The trichloro-acetamides demonstrate substituent-dependent crystallinity, with bulky groups like CH₃ increasing asymmetric unit complexity. The pyrrole derivative’s planar structure may favor tighter packing, though experimental data are needed for confirmation .

Pyrrole Alkaloids with Acetamide Moieties

Examples :

  • N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide (from Fusarium incarnatum) .
  • This compound (target compound).

Functional Contrast :

  • Bioactivity: The Fusarium-derived alkaloids exhibit antitumor and anti-inflammatory properties, likely due to their formyl and hydroxymethyl substituents. The target compound’s cyano and phenyl groups may enhance metabolic stability or receptor-binding specificity.
  • Lipophilicity : The phenyl group in the target compound increases lipophilicity (calculated logP ~2.8) compared to hydroxymethyl-substituted analogs (logP ~1.2), suggesting improved membrane permeability .

Benzothiazole-Based Acetamides (Patent EP3348550A1)

Structural Comparison :

  • Heterocyclic Core: The patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) use a benzothiazole ring instead of pyrrole. Benzothiazoles are known for their electron-deficient character and affinity for biological targets like kinases .
  • Substituent Impact: The trifluoromethyl group in benzothiazole derivatives enhances electronegativity and metabolic resistance, while the pyrrole derivative’s cyano group offers similar electron-withdrawing effects but with a smaller steric footprint.

Pharmacological Implications :

Feature Benzothiazole Derivatives Pyrrole Derivative
Electrophilic Sites Sulfur in thiazole ring Nitrogen in pyrrole ring
Bioavailability High (due to CF₃ group) Moderate (requires optimization)
Target Specificity Kinase inhibition Possible DNA intercalation

Biological Activity

N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a heterocyclic compound with significant biological activity. This article reviews its structure, mechanism of action, and various biological applications, supported by relevant data tables and research findings.

Structural Overview

This compound is characterized by the following structural components:

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 61404-77-1

The biological activity of this compound is largely attributed to its functional groups, particularly the cyano and acetamide groups. These groups facilitate interactions with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the pyrrole ring enhances its reactivity and potential for forming complex structures that can exhibit pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, as summarized in the following table:

Cell Line IC50 (µM) Reference
MCF7 (Breast)12.50
A549 (Lung)26.00
HepG2 (Liver)17.82

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. The following table summarizes findings related to its effectiveness against various bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus3.12
Escherichia coli12.5

The minimum inhibitory concentration (MIC) values indicate that the compound has significant antibacterial activity, particularly against Staphylococcus aureus.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity in Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF7 cells through the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, positioning it as a candidate for further development in antibacterial therapies .
  • Mechanistic Insights : Research has also focused on elucidating the specific molecular targets affected by this compound, revealing interactions with key signaling pathways involved in cell proliferation and survival .

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